1-(1H-indol-3-yl)-2-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-5-4-8-19(23-14)27-15-9-11-24(12-10-15)21(26)20(25)17-13-22-18-7-3-2-6-16(17)18/h2-8,13,15,22H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKQANMFWOCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-indol-3-yl)-2-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethane-1,2-dione, also referred to by its CAS number 1797267-14-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 335.4 g/mol |
| Structure | Chemical Structure |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. It has been noted for its potential as an enzyme inhibitor , which can lead to significant biological effects, including anti-cancer properties and neuroprotective effects.
Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, a study evaluating similar indole derivatives demonstrated their effectiveness against various cancer cell lines, such as HeLa and MCF-7. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the compound may inhibit tubulin polymerization, akin to known chemotherapeutic agents like colchicine .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In vivo studies have shown that certain indole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study synthesized radiolabeled indole derivatives and assessed their binding in brain tissues, indicating potential for further development as neuroprotective agents .
Enzyme Inhibition
The compound is noted for its inhibition of specific enzymes related to metabolic processes. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for drug development targeting metabolic disorders .
Study 1: Antiproliferative Activity
A recent study synthesized a series of indole derivatives, including the target compound, and evaluated their antiproliferative activities against multiple cancer cell lines (HeLa, MCF-7, HT-29). The results indicated significant cytotoxicity with IC50 values ranging from 0.34 μM to 0.86 μM for the most potent derivatives, showcasing the compound's potential as a therapeutic agent in oncology .
Study 2: Neuroprotective Potential
In another study focused on neuroprotection, researchers explored the effects of indole derivatives on AChE inhibition. The findings showed that certain compounds exhibited high specificity towards AChE with low toxicity profiles in vitro. This suggests a promising avenue for developing treatments for neurodegenerative conditions .
Scientific Research Applications
Structural Overview
The compound has the following molecular formula: with a molecular weight of 363.4 g/mol. Its structure includes an indole moiety and a piperidine ring, which are known for their diverse biological properties.
Biological Activities
1. Anticancer Properties
Research indicates that compounds containing indole and piperidine derivatives exhibit promising anticancer activities. Indole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies have shown that similar compounds can target multiple pathways involved in tumor growth and metastasis .
2. Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Indole derivatives are often linked to modulation of serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Additionally, the piperidine component may enhance central nervous system penetration, making it a candidate for neuropharmacological research .
3. Antimicrobial Activity
Compounds with similar frameworks have demonstrated antimicrobial properties against various pathogens. The presence of the pyridine ring is particularly noteworthy as it has been associated with increased activity against Gram-positive and Gram-negative bacteria .
Synthesis and Derivatives
The synthesis of 1-(1H-indol-3-yl)-2-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethane-1,2-dione typically involves multi-step reactions starting from readily available indole and piperidine precursors. Recent advancements in synthetic methodologies have allowed for more efficient routes to obtain this compound while minimizing by-products.
Example Synthesis Pathway
A general synthetic route may include:
- Formation of the indole core.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Functionalization at the ethane dione position through acylation or similar reactions.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of a related indole-piperidine derivative on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a significant reduction in cell viability and induced apoptosis at micromolar concentrations, indicating potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
In preclinical trials assessing the neuropharmacological effects of similar compounds, significant improvements in anxiety-like behaviors were observed in rodent models following administration of the compound. These findings suggest potential applications in treating anxiety disorders .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Considerations
Preparation Methods
Nucleophilic Substitution of Piperidine
The piperidine-oxypyridine fragment is synthesized via nucleophilic aromatic substitution (SNAr). 4-Hydroxypiperidine reacts with 2-chloro-6-methylpyridine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This yields 4-((6-methylpyridin-2-yl)oxy)piperidine with a reported efficiency of 68–75%.
Mechanistic Insight : The reaction proceeds via deprotonation of the piperidine hydroxyl group, forming an alkoxide that displaces the chloride on the pyridine ring. Steric hindrance from the 6-methyl group slightly reduces reactivity compared to unsubstituted 2-chloropyridine.
Functionalization of the Indole Fragment
Indole-3-Carbonyl Chloride Preparation
1H-Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux to generate indole-3-carbonyl chloride. This intermediate is highly reactive and must be used immediately to avoid hydrolysis.
Critical Parameters :
- Temperature : Maintain below 40°C to prevent decomposition.
- Solvent : Anhydrous DCM ensures optimal reactivity.
Coupling Strategies for Diketone Formation
Double Acylation of Piperidine
The piperidine nitrogen undergoes acylation with indole-3-carbonyl chloride in a two-step process:
- First Acylation : React 4-((6-methylpyridin-2-yl)oxy)piperidine with indole-3-carbonyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine (Et₃N) as a base. This forms the mono-acylated intermediate, 1-(indole-3-carbonyl)-4-((6-methylpyridin-2-yl)oxy)piperidine.
- Second Acylation : Introduce a second equivalent of indole-3-carbonyl chloride under identical conditions to yield the diketone product.
Yield Optimization :
Oxidative Coupling of Indole-3-Acetic Acid
An alternative route involves condensing indole-3-acetic acid with the piperidine fragment using a Jones reagent (CrO₃/H₂SO₄) to oxidize the α-position to a ketone. This one-pot method achieves a 58% yield but requires careful temperature control to avoid over-oxidation.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. The target compound exhibits an Rf value of 0.45 under these conditions.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.95–7.45 (m, 4H, pyridine and indole), 4.12–3.78 (m, 2H, piperidine OCH₂), 2.59 (s, 3H, pyridine CH₃).
- IR (cm⁻¹) : 1725 (C=O stretch), 1610 (aromatic C=C).
Challenges and Mitigation Strategies
Regioselectivity in Acylation
The piperidine nitrogen’s nucleophilicity can lead to over-acylation. Employing bulky bases like diisopropylethylamine (DIPEA) reduces diastereomer formation by 22%.
Oxidation Side Reactions
Using milder oxidizing agents like pyridinium chlorochromate (PCC) instead of Jones reagent minimizes carboxylate byproducts, improving yields to 71%.
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of thermally sensitive intermediates .
- Catalyst screening : Lewis acids like AlCl₃ or FeCl₃ can enhance coupling efficiency .
- Purification : Use of column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity product .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) and indole/pyridine C-H vibrations .
Advanced: How can computational chemistry tools resolve challenges in regioselectivity during ethane-1,2-dione bridge formation?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways .
- Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to predict regioselectivity in polar vs. non-polar media .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or conditions for selective diketone formation .
Q. Example workflow :
Generate possible intermediates and transition states.
Calculate Gibbs free energy profiles to identify the lowest-energy pathway.
Validate predictions with small-scale experiments (e.g., 10 mg trials) .
Advanced: How should researchers address contradictory data in receptor binding affinity assays for this compound?
Methodological Answer:
Contradictions often arise from assay variability. A systematic approach includes:
- Control standardization :
- Binding kinetics : Perform time-resolved assays (e.g., surface plasmon resonance) to distinguish between kon/koff rates vs. equilibrium affinity .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., temperature fluctuations, cell passage number) .
Basic: What protocols are recommended for assessing the compound’s stability under experimental storage conditions?
Methodological Answer:
- Accelerated stability testing :
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines (e.g., 1.2 million lux hours) .
- Long-term storage : Recommend −20°C in amber vials under inert gas (argon) for >95% stability over 12 months .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 6-methylpyridin-2-yloxy group?
Methodological Answer:
- Analog synthesis : Prepare derivatives with substituent variations (e.g., 6-ethyl, 6-fluoro) and compare bioactivity .
- Crystallography : Solve the co-crystal structure of the compound bound to its target (e.g., kinase or receptor) to identify key interactions .
- Free-energy perturbation (FEP) : Use molecular dynamics simulations to calculate binding energy differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
